2-chloro-6-fluoro-N-methylaniline
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Overview
Description
2-chloro-6-fluoro-N-methylaniline is an aromatic amine compound characterized by the presence of chlorine, fluorine, and a methyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of aniline derivatives followed by methylation. For instance, 2-chloro-6-fluoroaniline can be synthesized by reacting o-fluoroaniline with N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF) at controlled temperatures . The resulting product can then be methylated using appropriate reagents to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (NBS, NCS), reducing agents (iron powder, hypophosphorous acid), and various catalysts (palladium, iridium). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-chloro-6-fluoro-N-methylaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-methylaniline involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring influences its reactivity and binding affinity to various biological targets. This can result in the modulation of enzymatic activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methylaniline: Similar in structure but lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-fluoro-4-methylaniline: Contains a fluorine atom at a different position, leading to variations in its chemical behavior.
2-chloro-N-methylaniline: Lacks the fluorine atom, affecting its overall reactivity and applications.
Uniqueness
2-chloro-6-fluoro-N-methylaniline is unique due to the combined presence of chlorine, fluorine, and a methyl group on the aniline ring. This unique combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H7ClFN |
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Molecular Weight |
159.59 g/mol |
IUPAC Name |
2-chloro-6-fluoro-N-methylaniline |
InChI |
InChI=1S/C7H7ClFN/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,1H3 |
InChI Key |
MCRLZMFURHIURO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=C1Cl)F |
Origin of Product |
United States |
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